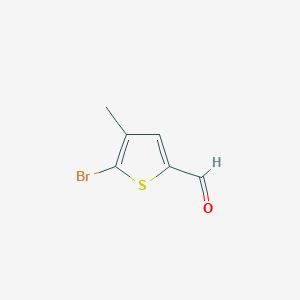

5-Bromo-4-methylthiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATNNNCLTSHUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585946 | |

| Record name | 5-Bromo-4-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189331-47-3 | |

| Record name | 5-Bromo-4-methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189331-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methylthiophene-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylthiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Modern Chemistry

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-4-methylthiophene-2-carbaldehyde is a polysubstituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its thiophene core, adorned with three distinct and reactive functional groups—an aldehyde, a bromine atom, and a methyl group—renders it a highly versatile synthetic intermediate.[1] The strategic placement of these groups allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures.

The aldehyde functionality serves as a crucial handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, enabling chain elongation and the introduction of diverse pharmacophores. The bromine atom is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, which are cornerstones of modern C-C bond formation.[2] The methyl group, through its electron-donating inductive effect, subtly modulates the electronic properties of the thiophene ring, influencing the reactivity of the other functional groups.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-methylthiophene-2-carbaldehyde, offering field-proven insights and detailed experimental protocols for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 5-Bromo-4-methylthiophene-2-carbaldehyde is not broadly published, its properties can be reliably inferred from its constituent parts and comparison with structurally similar, well-documented analogs like 5-Bromothiophene-2-carbaldehyde.

Core Chemical Identifiers

| Property | Value |

| CAS Number | 189331-47-3 |

| Molecular Formula | C₆H₅BrOS |

| Molecular Weight | 205.08 g/mol |

| IUPAC Name | 5-Bromo-4-methylthiophene-2-carbaldehyde |

| Synonyms | 2-Bromo-3-methyl-5-formylthiophene |

Predicted and Observed Physical Properties

| Property | Value | Source |

| Appearance | Typically a solid at room temperature. | [1] |

| Solubility | Moderately soluble in common organic solvents like chloroform, methanol, and dichloromethane. | [1] |

| Melting Point | Not widely reported; expected to be a low-melting solid. | Inferred |

| Boiling Point | Not widely reported. | Inferred |

| Density | Not widely reported. | Inferred |

Spectroscopic Signature (Predicted)

Predicting the spectroscopic data is crucial for reaction monitoring and product confirmation. The following are expected characteristics based on the structure and data from analogous compounds:

-

¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton (CHO) around δ 9.8-10.0 ppm, a singlet for the thiophene ring proton (H-3) around δ 7.5-7.8 ppm, and a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm.

-

¹³C NMR: The spectrum should display a signal for the aldehyde carbonyl carbon around δ 180-185 ppm. The thiophene ring carbons are expected in the aromatic region (δ 120-150 ppm), with the carbon bearing the bromine (C-5) being the most downfield. The methyl carbon should appear upfield, around δ 15-20 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1660-1680 cm⁻¹. C-H stretching of the aromatic ring and aldehyde proton will appear around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the molecular ions [M]⁺ and [M+2]⁺ (204 and 206 amu).

Synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde

There are two primary logical retrosynthetic pathways to this molecule: formylation of a pre-brominated thiophene or bromination of a pre-formylated thiophene. The choice depends on the availability of starting materials and the desired control over regioselectivity.

Method 1: Vilsmeier-Haack Formylation of 2-Bromo-3-methylthiophene

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic rings.[3][4] The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the thiophene ring, with a preference for the C-5 position in 2-substituted thiophenes.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the resulting mixture for 30-60 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-bromo-3-methylthiophene (1.0 equivalent) in a minimal amount of an inert solvent like dichloromethane or 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium hydroxide or sodium bicarbonate until pH 7-8. Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 5-Bromo-4-methylthiophene-2-carbaldehyde.

Causality and Self-Validation: The Vilsmeier-Haack reaction is self-validating in its mechanism. The electrophilicity of the Vilsmeier reagent is well-established, and the regioselectivity for the 5-position on the 2-substituted thiophene ring is electronically favored. Monitoring the reaction by TLC will show the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product. The final product's identity is unequivocally confirmed by the spectroscopic methods outlined previously.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Vilsmeier-Haack formylation workflow.

Key Reactions and Synthetic Utility

The dual functionality of 5-Bromo-4-methylthiophene-2-carbaldehyde makes it a powerful intermediate for building molecular complexity.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-5 position is an excellent handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is fundamental in drug discovery for creating biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Causality and Self-Validation: The catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, reductive elimination) is a well-understood, self-validating system. The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new product with a higher molecular weight, verifiable by mass spectrometry, and a more complex aromatic region in the ¹H NMR spectrum.

Diagram: Suzuki Coupling Logical Flow

Caption: Suzuki coupling for C-C bond formation.

Wittig Reaction for Alkene Synthesis

The aldehyde group is a prime electrophile for reaction with phosphorus ylides (Wittig reagents) to form alkenes.[5][6] This reaction is highly reliable for converting a carbonyl group into a C=C double bond.

Experimental Protocol: Wittig Reaction

-

Ylide Formation: In a dry flask under nitrogen, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in a dry, aprotic solvent like THF. Cool to 0°C or -78°C and add a strong base such as n-butyllithium or sodium hydride dropwise to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

-

Aldehyde Addition: Dissolve 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 equivalent) in dry THF and add it dropwise to the ylide solution at the same low temperature.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer, dry it, and concentrate it. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to yield the pure alkene product.

Causality and Self-Validation: The mechanism involving the formation of a betaine intermediate followed by an oxaphosphetane that collapses to the alkene and the highly stable triphenylphosphine oxide drives the reaction to completion.[7] The formation of the alkene can be confirmed by the appearance of vinylic proton signals in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal.

Applications in Drug Discovery and Materials Science

Substituted thiophenes are privileged structures in medicinal chemistry, appearing in numerous approved drugs. They are often used as bioisosteres for phenyl rings, offering improved metabolic stability or pharmacokinetic properties. The scaffold derived from 5-Bromo-4-methylthiophene-2-carbaldehyde is a precursor to compounds with potential applications as:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket.

-

Antiviral and Antibacterial Agents: Thiophene derivatives have shown a broad spectrum of antimicrobial activities.

-

Spasmolytic Agents: Derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to possess spasmolytic (antispasmodic) effects.[8]

In materials science, the thiophene ring is a fundamental unit in conducting polymers and organic semiconductors. The ability to functionalize this core at multiple positions allows for the fine-tuning of electronic properties, making derivatives of this compound valuable as precursors for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Safety and Handling

As with many halogenated aromatic aldehydes, 5-Bromo-4-methylthiophene-2-carbaldehyde should be handled with care.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[9]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere to prevent oxidation of the aldehyde.

Conclusion

5-Bromo-4-methylthiophene-2-carbaldehyde is a potent and versatile chemical intermediate. While detailed characterization data is not abundant in the public domain, its reactivity can be confidently predicted based on the well-established chemistry of its functional groups. The synthetic protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to harness the synthetic potential of this valuable building block, enabling the efficient construction of novel compounds for a wide range of scientific applications.

References

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4-phenylthiophene-2-carbaldehyde: Essential for Pharma & OLEDs. Retrieved from [Link]

- Rasool, N., et al. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 43(5), 1408-1423.

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

jOeCHEM. (2019, February 9). The Wittig Reaction [Video]. YouTube. Retrieved from [Link]

- University of Florida. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from a course material PDF, specific URL not available for direct linking but content is widely standardized in organic chemistry lab manuals.

Sources

- 1. CAS 189331-47-3: 5-Bromo-4-methyl-2-thiophenecarboxaldehyde [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4701-17-1|5-Bromothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde

Foreword: The Strategic Importance of 5-Bromo-4-methylthiophene-2-carbaldehyde

In the landscape of modern medicinal chemistry and materials science, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, thiophene derivatives hold a place of distinction due to their versatile reactivity and presence in numerous bioactive molecules and organic electronic materials. 5-Bromo-4-methylthiophene-2-carbaldehyde is a key building block, offering three distinct points for molecular elaboration: the reactive aldehyde, the versatile bromine atom amenable to cross-coupling reactions, and the methyl group which can influence steric and electronic properties. This guide provides a comprehensive overview of the synthetic pathways to this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, 5-Bromo-4-methylthiophene-2-carbaldehyde (I), points towards two primary synthetic strategies, both originating from the commercially available precursor, 3-methylthiophene (IV). The key transformations involve the introduction of a bromine atom and a formyl group onto the thiophene ring. The order of these steps is a critical consideration in the overall synthetic design.

The most judicious approach involves the initial bromination of 3-methylthiophene to yield 2-bromo-3-methylthiophene (III), followed by formylation at the 5-position. This strategy is favored due to the directing effects of the sulfur atom and the methyl group, which will preferentially activate the 2- and 5-positions for electrophilic substitution. Bromination at the 2-position is sterically less hindered and electronically favored. Subsequent formylation is then directed to the remaining vacant and activated 5-position.

Two robust and widely employed methods for the formylation of electron-rich heterocycles are the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This guide will detail both pathways, offering the researcher a choice based on available reagents, equipment, and desired scale.

Visualizing the Synthetic Pathways

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

2-Bromo-3-methylthiophene (III)

-

Sodium acetate

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the DMF to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10°C.

-

Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

To this pre-formed reagent, add 2-bromo-3-methylthiophene (1.0 equivalent) dropwise, again keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium acetate with vigorous stirring.

-

Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Lithiation and Formylation

An alternative and equally effective method involves a lithium-halogen exchange at the bromine-bearing carbon, followed by quenching the resulting organolithium species with DMF. [1][2]This method is particularly useful when the Vilsmeier-Haack reaction conditions are not compatible with other functional groups on the substrate.

-

Lithium-Halogen Exchange: 2-bromo-3-methylthiophene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperature (-78°C). This results in a rapid exchange of the bromine atom for a lithium atom, forming the highly nucleophilic 3-methyl-2-thienyllithium.

-

Nucleophilic Attack: The organolithium intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF.

-

Hydrolysis: The resulting tetrahedral intermediate is subsequently hydrolyzed during aqueous workup to afford the desired aldehyde.

Caption: Simplified workflow of the Lithiation-Formylation reaction.

Materials:

-

2-Bromo-3-methylthiophene (III)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.

-

Add 2-bromo-3-methylthiophene (1.0 equivalent) and anhydrous THF to the flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -78°C.

-

After the addition of DMF, stir the reaction at -78°C for an additional 30 minutes, then allow it to warm to 0°C.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Method A (Vilsmeier-Haack) | Method B (Lithiation) |

| Key Reagents | POCl₃, DMF | n-BuLi, DMF |

| Temperature | 0°C to 50°C | -78°C to 0°C |

| Typical Reaction Time | 3-5 hours | 2-3 hours |

| Workup | Aqueous quench and neutralization | Aqueous quench |

| Purification | Column chromatography/Recrystallization | Column chromatography |

| Expected Yield | 60-75% | 65-80% |

Characterization and Quality Control

The identity and purity of the final product, 5-Bromo-4-methylthiophene-2-carbaldehyde, should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), the thiophene proton (singlet, ~7.5 ppm), and the methyl protons (singlet, ~2.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (~182 ppm), the carbons of the thiophene ring, and the methyl carbon.

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1660-1680 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (205.07 g/mol ) and show a characteristic isotopic pattern for a bromine-containing molecule. [3]

Safety and Handling Considerations

-

3-Methylthiophene: Flammable liquid and vapor. Harmful if swallowed.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water.

-

n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water and air. Must be handled under an inert atmosphere.

-

All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde is a well-established process that can be achieved through reliable and scalable methods. The choice between the Vilsmeier-Haack reaction and the lithiation-formylation pathway will depend on the specific requirements of the laboratory and the desired scale of the synthesis. By following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors.

References

-

Organic Syntheses. Formylation of dimethylaniline. Org. Synth. 1953, 33, 33.

-

Organic Reactions. The Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

PubChem. 5-Bromo-4-methylthiophene-2-carbaldehyde. [Link]

-

Journal of the American Chemical Society. The Effect of Benzoyl Peroxide on the Bromination of Methylthiophenes by N-Bromosuccinimide. J. Am. Chem. Soc. 1949, 71 (4), pp 1201–1204.

-

The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry. Lithiation. [Link]

-

Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. [Link]

Sources

Spectroscopic data of 5-Bromo-4-methylthiophene-2-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-methylthiophene-2-carbaldehyde

Senior Application Scientist Note: Access to comprehensive, publicly available spectroscopic data for 5-Bromo-4-methylthiophene-2-carbaldehyde is currently limited. To provide a robust and technically sound guide, this document will focus on the detailed spectroscopic analysis of its parent compound, 5-Bromothiophene-2-carbaldehyde . This well-characterized analogue serves as an exemplary model, allowing us to establish a validated analytical framework. Crucially, throughout this guide, we will provide expert insights into how the addition of a methyl group at the 4-position is predicted to modulate the spectral features, thereby offering a predictive and practical tool for researchers working with the target molecule.

Introduction: The Significance of Substituted Thiophenes

Thiophene-based heterocyclic compounds are cornerstones in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and organic electronic materials. Their utility stems from the thiophene ring's unique electronic properties and its capacity for diverse functionalization. 5-Bromo-4-methylthiophene-2-carbaldehyde is a valuable building block, combining a reactive aldehyde for derivatization, a bromine atom for cross-coupling reactions, and a methyl group that modulates steric and electronic properties.

Accurate structural elucidation is paramount for any research and development involving such intermediates. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the gold standard for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data, explaining the causal links between molecular structure and spectral output.

Molecular Structure & Analytical Workflow

The structural difference between the target compound and its well-characterized analogue is the presence of a methyl group at the C4 position. This substitution is expected to have a predictable influence on the molecule's spectroscopic signature.

The logical workflow for characterizing a novel or synthesized batch of this compound is systematic, beginning with less destructive, broader techniques and moving to more detailed structural analysis.

Infrared (IR) Spectroscopy Analysis

Expertise & Experience: IR spectroscopy is an indispensable first-pass technique. Its primary utility is the rapid identification of key functional groups, which provides immediate confirmation of a successful chemical transformation. For this molecule, the most critical vibration is the carbonyl (C=O) stretch of the aldehyde, which should appear as a strong, sharp band in a highly characteristic region of the spectrum, confirming the presence of the formyl group.

Spectroscopic Data (5-Bromothiophene-2-carbaldehyde):

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Causality & Interpretation |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium | Corresponds to the stretching of the sp² C-H bonds on the thiophene ring. |

| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi Doublet) | Weak | A hallmark of aldehydes. The presence of two weak bands (Fermi resonance) is a strong indicator of the C-H bond adjacent to the carbonyl.[1] |

| ~1665 - 1685 | Carbonyl (C=O) Stretch | Strong | This intense absorption confirms the aldehyde functional group. Its position indicates conjugation with the aromatic thiophene ring.[1] |

| ~1500 - 1400 | Thiophene Ring C=C Stretches | Medium | Aromatic ring vibrations characteristic of the thiophene scaffold. |

| ~800 - 700 | C-Br Stretch | Medium | Indicates the presence of the carbon-bromine bond. |

Predicted Spectroscopic Impact of 4-Methyl Substitution:

The addition of a methyl group to produce 5-Bromo-4-methylthiophene-2-carbaldehyde will introduce new, predictable IR absorptions.

-

Aliphatic C-H Stretches: Expect new bands to appear in the ~2950-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds within the methyl group.

-

C-H Bending: A new absorption around 1375 cm⁻¹ for the symmetric bending (umbrella mode) of the methyl group will likely be observed. The core functional group frequencies (C=O, aldehyde C-H) will remain largely in the same regions, though minor shifts due to the electron-donating nature of the methyl group are possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a map of the carbon skeleton. For this scaffold, NMR is not just confirmatory; it is essential for verifying the specific isomer (regiochemistry) of substitution on the thiophene ring.

¹H NMR Analysis

Spectroscopic Data (5-Bromothiophene-2-carbaldehyde in CDCl₃): [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Causality & Interpretation |

| 9.79 | Singlet (s) | N/A | 1H | CHO | The aldehyde proton is highly deshielded by the electronegative oxygen and appears far downfield. It has no adjacent protons, hence it is a singlet. |

| 7.53 | Doublet (d) | ~4.0 - 8.0 | 1H | H3 | This proton is on a carbon adjacent to the electron-withdrawing aldehyde group, causing a downfield shift. It is split into a doublet by its neighbor, H4. |

| 7.20 | Doublet (d) | ~4.0 | 1H | H4 | This proton is adjacent to the bromine-bearing carbon. It is split into a doublet by its neighbor, H3.[2] |

Predicted Spectroscopic Impact of 4-Methyl Substitution:

The introduction of the methyl group at the C4 position will cause significant and diagnostic changes in the ¹H NMR spectrum.

-

Disappearance of the H4 Signal: The doublet at ~7.20 ppm will vanish, as the proton at this position is replaced by the methyl group.

-

Change in H3 Multiplicity: The proton at C3 no longer has a neighboring proton to couple with. Therefore, the doublet observed at ~7.53 ppm will collapse into a singlet . This is a critical diagnostic marker.

-

Appearance of a Methyl Singlet: A new signal will appear, typically in the upfield region of ~2.2-2.5 ppm. This will be a singlet integrating to 3H , representing the three equivalent protons of the methyl group.

¹³C NMR Analysis

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework. The key signals to identify are the aldehyde carbon, the two bromine- and aldehyde-substituted aromatic carbons (quaternary), and the two proton-bearing aromatic carbons. The chemical shifts are highly sensitive to the electronic environment.

Predicted Spectroscopic Data (5-Bromo-4-methylthiophene-2-carbaldehyde): While specific data for the analogue is not readily assigned in literature, we can predict the spectrum of the target compound based on established chemical shift ranges.[3]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Causality & Interpretation |

| ~185 | C=O (Aldehyde) | The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom. |

| ~145 | C2 (ipso-CHO) | The carbon atom attached to the aldehyde group is a downfield quaternary carbon. |

| ~140 | C4 (ipso-CH₃) | The methyl-substituted carbon. The methyl group has a moderate shielding/deshielding effect. |

| ~138 | C3 | The sole proton-bearing carbon on the ring. Its chemical shift is influenced by the adjacent aldehyde-bearing carbon. |

| ~120 | C5 (ipso-Br) | The carbon atom bonded to bromine. The "heavy atom effect" of bromine typically shifts this carbon's resonance upfield compared to what might be expected. |

| ~15 | -CH₃ | The sp³ hybridized methyl carbon will appear in the far upfield aliphatic region of the spectrum. |

Mass Spectrometry (MS) Analysis

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for identity confirmation. High-resolution MS can yield the exact molecular formula. The most crucial feature for this specific molecule is the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity, providing an unmistakable signature.

Spectroscopic Data (5-Bromothiophene-2-carbaldehyde): [4]

| m/z Value | Interpretation | Causality & Interpretation |

| 192 / 190 | [M+H]⁺ (¹⁸¹Br / ⁷⁹Br) or M+2/M | The molecular ion peaks. The presence of two peaks of nearly equal intensity separated by 2 mass units is definitive proof of a molecule containing one bromine atom. The molecular weight of the compound is ~191 g/mol .[4] |

| 189 / 191 | M⁺ (⁷⁹Br / ⁸¹Br) | The molecular ion peaks, showing the characteristic 1:1 isotopic pattern for bromine. |

| 111 | [M - Br]⁺ | This fragment corresponds to the loss of the bromine radical from the molecular ion, resulting in the 2-formyl-thienyl cation. |

| 83 | [M - Br - CO]⁺ or [C₄H₃S]⁺ | A common fragmentation pathway for aromatic aldehydes is the loss of carbon monoxide (28 Da) after the initial fragmentation.[5] This peak represents the thiophene cation. |

Predicted Spectroscopic Impact of 4-Methyl Substitution:

The molecular weight will increase by the mass of a CH₂ group (14 Da) relative to the analogue.

-

Molecular Ion: The new molecular ion peaks for 5-Bromo-4-methylthiophene-2-carbaldehyde will appear at m/z 204 and 206 , again in a ~1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopologues. This provides immediate confirmation of the elemental composition.

-

Fragmentation: Fragmentation patterns will be similar. Loss of the bromine radical will now result in a fragment at m/z 125 ([M-Br]⁺). Subsequent loss of CO would lead to a fragment at m/z 97 .

Self-Validating Experimental Protocols

These protocols describe standardized procedures for acquiring high-quality spectroscopic data. Each protocol includes internal validation steps to ensure data integrity.

Protocol: Acquiring FTIR Spectra via ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in accordance with instrument guidelines.[6] This step is critical as it subtracts interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the 5-Bromo-4-methylthiophene-2-carbaldehyde sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Insufficient contact is a primary cause of poor-quality spectra.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing & Validation: The resulting spectrum should be automatically ratioed against the background. Validate the spectrum by identifying the strong C=O stretch between 1665-1685 cm⁻¹. The absence of this peak would indicate a failed reaction or incorrect sample.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[7][8]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, stabilizing the magnetic field. The field is then "shimmed" by adjusting homogeneity coils to maximize resolution, resulting in sharp, symmetrical peaks.

-

¹H Acquisition: Acquire the proton spectrum. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and number of scans (typically 8 or 16).

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) over a wider spectral width (e.g., -10 to 220 ppm).

-

Data Processing & Validation: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected. The solvent peak (e.g., residual CHCl₃ at 7.26 ppm) and the TMS peak at 0.00 ppm are used to calibrate the chemical shift axis.[9] The data is validated by ensuring the integration of the ¹H spectrum matches the expected proton counts and that the number of signals in the ¹³C spectrum matches the number of unique carbons in the molecule.

Protocol: Acquiring GC-MS Data

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[10] The sample must be fully dissolved and free of particulates.

-

Instrument Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column). Set up a temperature program that allows for the separation of the analyte from any impurities or solvent. A typical program might start at 80°C and ramp to 250°C.[11][12] The GC is coupled to a mass spectrometer, typically operating in Electron Ionization (EI) mode.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the hot GC inlet, where it is vaporized. The carrier gas (usually helium) transports the vapor onto the column.

-

Separation & Detection: As the sample travels through the column, components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, is ionized, and the resulting fragments are detected.

-

Data Analysis & Validation: The primary validation is the observation of the molecular ion peaks at m/z 204/206 with a ~1:1 abundance ratio. The gas chromatogram also serves as a purity check; a single, sharp peak indicates a pure compound.

Conclusion

The structural characterization of 5-Bromo-4-methylthiophene-2-carbaldehyde is a systematic process that relies on the combined, corroborative power of IR, NMR, and MS. While direct spectral data for this specific compound is sparse in the literature, a robust analytical framework can be established by examining its parent analogue, 5-Bromothiophene-2-carbaldehyde. The principles outlined in this guide—from identifying key functional groups in the IR to mapping atomic connectivity via NMR and confirming molecular weight and elemental composition by MS—are universally applicable. By understanding the predictable spectral shifts induced by the 4-methyl group, researchers and drug development professionals can confidently identify and validate this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

SIELC Technologies. (2018). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

-

SOPs. (2021). FTIR Spectrophotometer - Operation & Calibration - Guidelines. Retrieved from [Link]

-

PubChem. 5-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. EPA. Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry. Retrieved from [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Mettler Toledo. 4 Guidelines For FTIR PAT. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure. Retrieved from [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS. Retrieved from [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. Retrieved from [Link]

-

Agilent Technologies. Gas Chromatography/ Mass Spectrometry Fundamentals. Retrieved from [Link]

-

Chemistry Steps. NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Scribd. GC/MS SOP for Organochlorine Analysis. Retrieved from [Link]

-

Chad's Prep. (2018). Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]

Sources

- 1. 5-ブロモ-2-チオフェンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. uoguelph.ca [uoguelph.ca]

- 11. fda.gov [fda.gov]

- 12. scribd.com [scribd.com]

5-Bromo-4-methylthiophene-2-carbaldehyde: Technical Characterization Guide

This guide outlines the structural characterization and synthesis verification of 5-Bromo-4-methylthiophene-2-carbaldehyde , a critical intermediate in the synthesis of conductive polymers (e.g., P3HT derivatives) and organic photovoltaic materials.

Executive Summary & Molecular Profile

Compound: 5-Bromo-4-methylthiophene-2-carbaldehyde CAS Registry Number: 309904-87-8 (Generic isomer class often cited; specific isomer verification required) Molecular Formula: C₆H₅BrOS Molecular Weight: 205.07 g/mol

This compound is a tri-substituted thiophene derivative.[1][2][3] Its utility lies in the orthogonality of its functional groups: the aldehyde (C2) allows for Knoevenagel condensations or reductions, while the bromide (C5) enables Suzuki/Stille cross-coupling polymerizations. The methyl group (C4) provides solubility and steric tailoring in final material applications.

Synthesis & Mechanistic Pathway

To understand the NMR spectrum, one must understand the synthesis, as the primary impurities are regiochemical isomers derived from the preparation method.

The Protocol: Regioselective Formylation

The most robust route involves the lithiation of 2-bromo-3-methylthiophene followed by a formyl quench (DMF).

The "Halogen Dance" Risk: A critical technical nuance is the Base-Catalyzed Halogen Dance (BCHD) . If the lithiation is performed above -70°C, the lithiated species can isomerize, causing the bromine atom to migrate to the C5 position before formylation, or scrambling the substitution pattern.

Optimized Workflow:

-

Reagent: Lithium Diisopropylamide (LDA) (Sterically hindered base is preferred over n-BuLi to prevent nucleophilic attack on the bromine).

-

Conditions: Strictly anhydrous THF at -78°C .

-

Quench: N,N-Dimethylformamide (DMF).

Mechanistic Diagram (Graphviz)

Caption: Figure 1 illustrates the critical temperature dependence in preventing bromine migration during lithiation.

NMR Spectral Analysis

The 1H NMR spectrum of this molecule is distinct due to its high degree of substitution. Unlike unsubstituted thiophene (which shows complex splitting), this molecule possesses only one aromatic proton, simplifying the assignment but requiring precise chemical shift analysis to confirm regiochemistry.

1H NMR (Proton) Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Standard)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 9.85 - 9.95 | Singlet (s) | 1H | -CHO (Aldehyde) | Deshielded by carbonyl anisotropy. Diagnostic peak for reaction completion. |

| 7.45 - 7.55 | Singlet (s) | 1H | H-3 (Thiophene Ring) | Located beta to the aldehyde. Appears as a sharp singlet because C4 and C5 are substituted (no vicinal coupling). |

| 2.25 - 2.35 | Singlet (s) | 3H | -CH₃ (Methyl) | Methyl group at C4. Weak long-range coupling (allylic) to H3 is possible but often unresolved, appearing as a singlet. |

Interpretation Logic:

-

Absence of Doublets: If you see doublets in the aromatic region (7.0–8.0 ppm), your reaction failed. Doublets indicate two adjacent protons (e.g., unsubstituted 3,4 positions), suggesting the starting material was not fully substituted or the bromine was lost.

-

H-3 Shift: In unsubstituted thiophene-2-carbaldehyde, H3 is typically ~7.7 ppm. The presence of the electron-donating methyl group at C4 (ortho to H3) provides a slight shielding effect, moving H3 upfield to ~7.5 ppm.

13C NMR (Carbon) Data

Solvent: CDCl₃

| Chemical Shift (δ ppm) | Type | Assignment | Notes |

| 182.5 | Quaternary (C=O) | C-CHO | Carbonyl carbon. |

| 140.0 - 145.0 | Quaternary | C-2 | Ipso carbon attached to the aldehyde. |

| 138.0 - 142.0 | Quaternary | C-4 | Ipso carbon attached to the methyl group. |

| 130.0 - 132.0 | Methine (CH) | C-3 | The only aromatic carbon with a proton attached. |

| 120.0 - 125.0 | Quaternary | C-5 | Ipso carbon attached to Bromine. Upfield due to the heavy atom effect of Br. |

| 15.5 | Methyl (CH₃) | -CH₃ | Typical aromatic methyl shift. |

Quality Control & Impurity Profiling

When analyzing the spectra, look for these specific signatures of common failure modes:

-

Starting Material (2-Bromo-3-methylthiophene):

-

Look for two doublets in the aromatic region (H4 and H5 coupling, J ~5.5 Hz).

-

Absence of the aldehyde peak at ~9.9 ppm.

-

-

Debrominated Side Product (4-Methylthiophene-2-carbaldehyde):

-

Caused by moisture in the lithiation step (quenching the anion with H+ instead of DMF).

-

Signature: Two aromatic signals (singlets or weak doublets) instead of one. H5 will appear around 7.4 ppm.

-

-

Regioisomer (Halogen Dance Product):

-

If the bromine migrates to C3 or C4, the symmetry and chemical shifts will change.

-

Signature: Aromatic singlet shifts significantly away from 7.5 ppm.

-

QC Decision Tree (Graphviz)

Caption: Figure 2 depicts the logic flow for validating product purity via 1H NMR.

Experimental Protocol: Synthesis of 5-Bromo-4-methylthiophene-2-carbaldehyde

Safety Note: Lithium reagents are pyrophoric. Work must be performed under inert atmosphere (Argon/Nitrogen).

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer. Flush with Argon.

-

Charging: Add 2-bromo-3-methylthiophene (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

-

Critical: Maintain internal temperature below -70°C to prevent bromine migration.

-

Stir at -78°C for 1 hour.

-

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT).

-

-

Quench & Workup:

-

Quench with 1M HCl (aq) at 0°C.

-

Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethanol or perform column chromatography (SiO₂, Hexane:EtOAc 9:1) to yield a yellow solid.

References

-

Patent Authority: Multicyclic compounds and methods of use thereof. (2010). AU2010325925A1. (Describes the lithiation/formylation of 2-bromo-3-methylthiophene).

-

Synthesis Methodology: Bar, S., & Martin, M. I. (2021).[5][6] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. (Provides analogous lithiation protocols and NMR data for substituted thiophenes).

-

General Thiophene NMR Data: Spectral Database for Organic Compounds (SDBS). (General reference for thiophene-2-carbaldehyde shifts).

- Mechanistic Insight:The Halogen Dance Reaction on Thiophenes.

Sources

- 1. pure.uva.nl [pure.uva.nl]

- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: IR Spectroscopy of 5-Bromo-4-methylthiophene-2-carbaldehyde

[1]

Executive Summary

5-Bromo-4-methylthiophene-2-carbaldehyde (CAS 189331-47-3) is a critical heterocyclic building block, frequently employed in the synthesis of complex pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.[1] Its structural integrity is defined by three distinct functionalities: the electrophilic aldehyde, the electron-rich thiophene core, and the regioselective bromine/methyl substituents.

This guide provides an authoritative analysis of the infrared (IR) spectrum of this molecule. Unlike simple aliphatic aldehydes, the conjugation between the carbonyl group and the thiophene ring significantly alters vibrational frequencies. This document synthesizes experimental data from structural analogs (5-bromothiophene-2-carbaldehyde and 5-methylthiophene-2-carbaldehyde) to establish a Reference Standard Profile for quality control and structural validation.

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the spectrum, one must understand the electronic environment influencing the bond force constants.

Structural Dynamics

The molecule possesses a planar geometry allowing for

-

The Carbonyl Anomaly: The lone pair on the sulfur atom participates in the aromatic ring system, which in turn conjugates with the carbonyl (

). This delocalization reduces the double-bond character of the carbonyl, lowering its stretching frequency compared to non-conjugated aldehydes. -

Substituent Effects:

-

Bromine (C-5): Acts as an electron-withdrawing group (inductive effect,

) but also has a mass effect that dampens ring vibrations.[1] -

Methyl (C-4): Acts as a weak electron-donating group (

), stabilizing the ring and introducing distinct aliphatic

-

Visualization of Vibrational Logic

The following diagram maps the physical structure to the expected spectral response.

Figure 1: Mapping molecular moieties to specific infrared absorption regions.

Spectral Analysis: The Reference Standard Profile

The following assignments are derived from high-fidelity data of structurally homologous thiophenes (5-bromothiophene-2-carbaldehyde and 5-methylthiophene-2-carbaldehyde). This profile serves as the acceptance criteria for QC release.

Primary Diagnostic Bands[1]

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Aldehyde (C=O) | Stretching | 1660 – 1675 | Strong | Lower than aliphatic aldehydes (typically >1700) due to thiophene conjugation [1].[1] |

| Aldehyde (C-H) | Fermi Resonance | 2750 – 2860 | Medium | Appears as a doublet. Critical for distinguishing aldehydes from ketones/acids. |

| Methyl (C-H) | Stretching ( | 2920 – 2960 | Medium | Differentiates this molecule from the non-methylated 5-bromo analog. |

| Aromatic (C-H) | Stretching ( | 3050 – 3100 | Weak | Only one aromatic proton remains (at C-3), making this band very weak.[1] |

| Thiophene Ring | C=C / C-C Stretch | 1410 – 1540 | Strong | Characteristic "breathing" modes of the 5-membered heterocycle [2].[1] |

| C-Br | Stretching | 620 – 680 | Med/Strong | Found in the fingerprint region.[1] Heavy atom effect. |

Fingerprint Region & Impurity Profiling

The region below 1500 cm⁻¹ is complex but vital for spotting common synthesis impurities.

-

Impurity A (Des-bromo precursor): If the bromination is incomplete, the C-Br band at ~650 cm⁻¹ will be weak or absent, and the aromatic C-H region (>3000 cm⁻¹) will show increased intensity (due to the extra proton at C-5).

-

Impurity B (Over-oxidation): Presence of a broad band at 2500–3300 cm⁻¹ (O-H stretch) indicates oxidation of the aldehyde to the carboxylic acid (5-bromo-4-methylthiophene-2-carboxylic acid).

Experimental Protocol: Self-Validating Method

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol compares the modern ATR method with the classical KBr pellet method.

Method Selection

-

Routine QC: Use ATR (Attenuated Total Reflectance) . It is faster and requires no sample preparation, minimizing moisture absorption.

-

Structural Elucidation: Use KBr Pellet . This is preferred if high resolution in the fingerprint region (<600 cm⁻¹) is required to resolve the C-Br stretch, which can be obscured by the ATR crystal cut-off (usually diamond/ZnSe).

Step-by-Step Workflow

Figure 2: Operational workflow for IR characterization ensuring data integrity.

Causality in Protocol Design[1]

-

Drying (Step 1): Thiophene aldehydes can be hygroscopic or retain synthesis solvents (like chloroform). Residual solvent peaks (e.g., CHCl₃ C-H stretch at 3019 cm⁻¹) can mask the weak aromatic C-H stretch of the target.

-

Resolution (4 cm⁻¹): Sufficient to resolve the Fermi doublet of the aldehyde. Lower resolution (8 or 16 cm⁻¹) may merge these diagnostic peaks.

References

-

NIST Chemistry WebBook. 2-Thiophenecarboxaldehyde Infrared Spectrum.[1][2] National Institute of Standards and Technology.[2]

-

Spectrabase. 5-Bromothiophene-2-carbaldehyde Spectrum. John Wiley & Sons.

-

Sigma-Aldrich. 5-Bromo-2-thiophenecarboxaldehyde Product Specification.[1] Merck KGaA.

- Lin, J. et al. (2014). "Synthesis and characterization of thiophene derivatives for optoelectronic applications." Journal of Materials Chemistry C.

Technical Guide: Mass Spectrometric Analysis of 5-Bromo-4-methylthiophene-2-carbaldehyde

[1]

Executive Summary

This technical guide details the mass spectrometric characterization of 5-Bromo-4-methylthiophene-2-carbaldehyde (CAS: 189331-47-3).[1][2] As a halogenated heterocyclic aldehyde, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials. Its analysis requires a nuanced understanding of isotopic abundance patterns (specifically the

This guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the gold standard for structural confirmation, while briefly addressing LC-MS applicability.

Part 1: Compound Profile & Physicochemical Properties[2]

Before initiating analysis, the analyst must understand the substrate's properties to select the correct ionization mode and inlet parameters.

| Property | Specification |

| IUPAC Name | 5-Bromo-4-methylthiophene-2-carbaldehyde |

| CAS Number | 189331-47-3 |

| Molecular Formula | |

| Exact Mass ( | 203.9244 Da |

| Exact Mass ( | 205.9224 Da |

| Boiling Point (Predicted) | ~240–250 °C (Atmospheric); ~115 °C (11 mmHg) |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol |

| Appearance | Pale yellow to brown solid/liquid (low melting point) |

Isotopic Signature (The "Fingerprint")

The most distinct feature in the MS of this compound is the bromine isotope pattern. Unlike chlorinated or non-halogenated compounds, bromine possesses two stable isotopes,

-

Result: The molecular ion (

) will not appear as a single peak but as a doublet separated by 2 atomic mass units (amu) with nearly equal intensity.[1] -

Target m/z: Look for pairs at m/z 204 and 206 .

Part 2: Instrumentation & Method Selection[1][2]

Primary Method: GC-MS (Electron Ionization)

GC-MS is the preferred technique due to the compound's volatility and the structural richness of EI fragmentation data.[1][2]

-

Ionization Source: Electron Ionization (EI) at 70 eV.[1]

-

Carrier Gas: Helium (1.0 mL/min constant flow).[1]

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m

0.25mm ID -

Inlet: Split/Splitless (Split ratio 10:1 to prevent saturation), Temp: 250 °C.

Secondary Method: LC-MS (ESI/APCI)

Used when the compound is part of a non-volatile reaction mixture or biological matrix.[1]

Part 3: Fragmentation Mechanisms (Deep Dive)

The fragmentation of 5-Bromo-4-methylthiophene-2-carbaldehyde follows predictable heteroaromatic decay pathways. Understanding these allows the analyst to distinguish this specific isomer from potential regioisomers (e.g., 3-methyl variants).[1]

Key Fragmentation Pathways[1][2]

-

Molecular Ion Stability (

): The thiophene ring stabilizes the radical cation, resulting in a prominent molecular ion cluster at m/z 204/206 . -

-Cleavage (Loss of H): Typical of aldehydes, the loss of the formyl hydrogen yields the acylium ion (

-

Observed: Doublet at m/z 203/205 .[1]

-

-

Loss of Carbon Monoxide (CO): The acylium ion ejects neutral CO (28 Da) to form the bromomethylthienyl cation.[1]

-

Observed: Doublet at m/z 175/177 .[1]

-

-

Loss of Bromine (

): Cleavage of the C-Br bond is energetically favorable under 70 eV EI.[1] This eliminates the isotopic doublet, collapsing the signal to a single dominant peak (monoisotopic sulfur pattern).-

Transition: m/z 204/206

m/z 125 (C

-

-

Ring Disintegration: Further fragmentation of the thiophene ring often yields ions at m/z 97 (methylthiophene cation) and m/z 45 (CHS

).[1]

Fragmentation Logic Diagram

The following diagram illustrates the causal flow of the fragmentation, linking the parent ion to its diagnostic daughters.

Caption: Proposed EI fragmentation pathway for 5-Bromo-4-methylthiophene-2-carbaldehyde showing mass transitions.

Part 4: Experimental Protocol (GC-MS)

This protocol is designed to validate the purity and identity of the compound.[1]

Sample Preparation

-

Solvent: HPLC-grade Dichloromethane (DCM).[1]

-

Concentration: 1 mg/mL (1000 ppm).[1]

-

Filtration: 0.22 µm PTFE syringe filter to remove particulates.[1]

-

Vial: Amber glass to prevent potential photodegradation of the brominated moiety.[1]

Instrument Configuration (Agilent/Thermo/Shimadzu generic)

| Parameter | Setting | Rationale |

| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal decomposition.[1][2] |

| Injection Mode | Split (10:1 or 20:1) | Prevents detector saturation; improves peak shape.[1] |

| Oven Program | 60 °C (1 min hold) | Fast ramp separates solvent from analyte; high final temp elutes heavy impurities. |

| Transfer Line | 280 °C | Prevents condensation between GC and MS.[1] |

| Scan Range | m/z 40 – 400 | Covers low mass fragments and the molecular ion cluster. |

| Solvent Delay | 3.0 min | Protects filament from solvent surge.[1] |

Data Analysis Workflow

The following workflow ensures rigorous validation of the generated data.

Caption: Analytical workflow for validating 5-Bromo-4-methylthiophene-2-carbaldehyde via GC-MS.

Part 5: Data Interpretation & Validation Checklist

Use this checklist to confirm the identity of your analyte.

-

Molecular Ion Check:

-

Fragment Confirmation:

-

Regioisomer Differentiation:

-

Note: The 3-methyl isomer will have a nearly identical mass spectrum.[1][2] Differentiation relies on GC retention time (4-methyl typically elutes slightly later than 3-methyl due to steric/boiling point differences) or NMR coupling constants (

coupling).[1] MS alone may not definitively distinguish regioisomers without a reference standard.[1]

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Thiophene-2-carbaldehyde & Bromothiophene derivatives.[1][2][1]

-

ChemicalBook. 5-Bromo-4-methylthiophene-2-carbaldehyde Product Properties & CAS 189331-47-3 Data.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text on MS fragmentation rules, specifically Ch. 2 on Halogenated/Aromatic compounds).

-

PubChem. Compound Summary: 5-Bromothiophene-2-carbaldehyde (Analogous fragmentation data).[1][2][1]

Reactivity of 5-Bromo-4-methylthiophene-2-carbaldehyde

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 5-Bromo-4-methylthiophene-2-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-4-methylthiophene-2-carbaldehyde is a bifunctional heterocyclic compound that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a thiophene ring substituted with a bromine atom, a methyl group, and a formyl (aldehyde) group, provides two distinct and highly valuable reactive centers. The electron-rich thiophene core is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

The strategic placement of the functional groups on the 5-Bromo-4-methylthiophene-2-carbaldehyde scaffold makes it an ideal precursor for constructing complex molecular architectures. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.[7] Simultaneously, the aldehyde group at the 2-position is amenable to a vast array of transformations, including condensations, oxidations, and reductions.[7] This dual reactivity allows for sequential and regioselective functionalization, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications, such as the development of advanced Organic Light-Emitting Diode (OLED) materials.[7]

This guide provides a comprehensive overview of the core reactivity of 5-Bromo-4-methylthiophene-2-carbaldehyde, detailing field-proven protocols and the chemical logic that underpins its synthetic transformations.

Core Reactivity Profile

The synthetic utility of 5-Bromo-4-methylthiophene-2-carbaldehyde is primarily dictated by the orthogonal reactivity of its two key functional groups: the C5-Bromine bond and the C2-aldehyde.

Caption: Dual reactivity pathways of 5-Bromo-4-methylthiophene-2-carbaldehyde.

Part 1: Transformations at the C5-Bromine Bond via Cross-Coupling

The carbon-bromine bond on the thiophene ring is an excellent site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon bonds.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[9] This reaction is instrumental for synthesizing biaryl and vinyl-substituted thiophenes from 5-bromo-thiophene precursors.[10][11][12]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the thiophene, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[8] For electron-rich thiophenes, bulky, electron-rich phosphine ligands often enhance catalyst performance.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Component | Example | Role / Rationale | Source(s) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | A pre-formed, air-stable Pd(0) source; widely effective. | [12][13] |

| Pre-catalyst | Pd(OAc)₂ + Ligand | In-situ generation of the active Pd(0) species. | [14] |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the Pd catalyst and facilitates the catalytic cycle. | [12] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. K₃PO₄ is often effective for heterocyclic substrates. | [9][12] |

| Solvent | 1,4-Dioxane/H₂O, Toluene | Aqueous solvent mixtures often accelerate transmetalation and improve solubility of the base. | [9][13] |

| Temperature | 90 - 110 °C | Provides thermal energy to overcome activation barriers, particularly for oxidative addition. |[12][13] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL) via syringe.

-

Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-4-methylthiophene-2-carbaldehyde derivative.[12][13]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for introducing acetylenic moieties, which are precursors to many complex structures and functional materials.[14][16]

Causality and Mechanistic Insight: The standard Sonogashira reaction employs a dual catalytic system.[15]

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination to form the product.

-

Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[15]

Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[16]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

-

Inert Atmosphere Setup: To a Schlenk flask, add 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%).

-

Solvent and Reagents: Evacuate and backfill the flask with Argon. Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF/diisopropylamine (DIPA). The amine serves as both the solvent and the base.[17]

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).[18]

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-alkynyl-4-methylthiophene-2-carbaldehyde.

Part 2: Transformations at the C2-Aldehyde Group

The aldehyde functionality is a versatile electrophilic site, readily participating in a variety of condensation and addition reactions to extend the carbon skeleton.

Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, ethyl cyanoacetate).[19][20] It is a highly efficient method for synthesizing α,β-unsaturated systems.[21]

Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, DBU).[19]

-

Carbanion Formation: The base deprotonates the active methylene compound to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of water) to yield the final conjugated product. The formation of the stable conjugated system is the thermodynamic driving force for the reaction.[20][22]

Caption: General experimental workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reagent Setup: In a round-bottom flask, dissolve 5-Bromo-4-methylthiophene-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.[19]

-

Reaction: Stir the mixture at room temperature. A precipitate often forms within minutes to a few hours. The reaction can be gently heated to reflux to ensure completion.

-

Isolation: Once the reaction is complete (monitored by TLC), cool the flask in an ice bath to maximize precipitation.

-